molecular formula C34H36N2O3 B12707578 (R-(R*,R*))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide CAS No. 84963-37-1

(R-(R*,R*))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide

Cat. No.: B12707578
CAS No.: 84963-37-1
M. Wt: 520.7 g/mol
InChI Key: PIJCMXDNWDLQTC-CLJLJLNGSA-N
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Description

The compound "(R-(R,R))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide" is a benzamide derivative with a complex stereochemical configuration. Its structure features:

  • A benzyloxy group at position 2 of the benzamide ring.
  • A substituted acetylated amine at position 5, comprising a 1-methyl-3-phenylpropyl and a 1-phenylethyl substituent.
  • A stereochemical designation of R* configurations at two chiral centers .

The acetyl group in the target compound likely replaces the hydroxyethyl group in these analogs, suggesting a molecular formula of approximately C33H34N2O4.

This compound is primarily used in research settings, with synthesis involving multi-step protocols to ensure stereochemical purity and structural confirmation via techniques like NMR and X-ray crystallography .

Properties

CAS No.

84963-37-1

Molecular Formula

C34H36N2O3

Molecular Weight

520.7 g/mol

IUPAC Name

5-[2-[[(2R)-4-phenylbutan-2-yl]-[(1R)-1-phenylethyl]amino]acetyl]-2-phenylmethoxybenzamide

InChI

InChI=1S/C34H36N2O3/c1-25(18-19-27-12-6-3-7-13-27)36(26(2)29-16-10-5-11-17-29)23-32(37)30-20-21-33(31(22-30)34(35)38)39-24-28-14-8-4-9-15-28/h3-17,20-22,25-26H,18-19,23-24H2,1-2H3,(H2,35,38)/t25-,26-/m1/s1

InChI Key

PIJCMXDNWDLQTC-CLJLJLNGSA-N

Isomeric SMILES

C[C@H](CCC1=CC=CC=C1)N(CC(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)N)[C@H](C)C4=CC=CC=C4

Canonical SMILES

CC(CCC1=CC=CC=C1)N(CC(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)N)C(C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R-(R*,R*))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzyloxybenzamide core, followed by the introduction of the aminoacetyl group through amide bond formation. Common reagents used in these steps include benzyl bromide, amines, and acyl chlorides. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(R-(R*,R*))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds similar to (R-(R*,R*)) have been evaluated for their anticonvulsant properties. Studies have shown that modifications at the 3-oxy site of related compounds can enhance seizure protection in animal models. The structure-activity relationship (SAR) suggests that non-bulky substituents can maintain anticonvulsant efficacy while larger groups may reduce activity .

Cardiovascular Effects

The compound's structural similarity to known antihypertensives suggests potential cardiovascular applications. For instance, related compounds have demonstrated efficacy in lowering blood pressure and managing hypertensive conditions, indicating that (R-(R*,R*)) may possess similar therapeutic benefits .

High-Performance Liquid Chromatography (HPLC)

(R-(R*,R*)) has been successfully analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Study on Anticonvulsant Activity

In a study evaluating the anticonvulsant effects of structurally related compounds, it was found that certain modifications at specific sites led to significant improvements in seizure protection in rodent models. These findings underscore the importance of structural optimization in developing effective anticonvulsants .

HPLC Method Development

A comprehensive method development study demonstrated the effectiveness of HPLC in analyzing (R-(R*,R*)) for purity and concentration determination. This method facilitated the identification of impurities and supported pharmacokinetic assessments, highlighting its utility in drug development processes .

Mechanism of Action

The mechanism of action of (R-(R*,R*))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide would depend on its specific biological target. Typically, benzamide derivatives interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Stereochemical Analogues

Chemoinformatic Similarity Analysis

and provide frameworks for quantifying structural similarity:

  • Tanimoto Coefficient : A widely used metric for binary fingerprint comparisons. The target compound and its hydroxyethyl analog would exhibit high similarity (>0.85) due to shared benzamide and substituent motifs .
  • Graph-Based Comparison : The acetyl vs. hydroxyethyl groups represent a subgraph difference, which may reduce similarity scores in rigorous graph-matching algorithms .

Functional Group Reactivity

  • N,O-Bidentate Directing Groups : Analogous to ’s N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the target compound’s acetylated amine could act as a directing group in metal-catalyzed C–H functionalization, enabling regioselective modifications .

Research Findings and Implications

Stereochemical Purity : The commercial availability of stereoisomers () underscores the demand for enantiomerically pure compounds in drug development.

Structural Optimization : Replacing hydroxyethyl with acetyl groups (as in the target compound) may enhance metabolic stability, a hypothesis supported by deuterated analog studies ().

Limitations: Limited data on the target compound’s biological activity necessitates further empirical validation, particularly in vitro binding assays or ADMET profiling.

Biological Activity

The compound (R-(R,R))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide**, also known by its CAS number 84963-37-1, is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests a multifaceted biological activity, particularly in the realms of oncology and neurology. This article delves into the biological activities associated with this compound, drawing on diverse research findings and case studies.

The compound has the following chemical properties:

  • Molecular Formula : C34H36N2O3
  • Molecular Weight : 520.66 g/mol
  • LogP : 7.51590 (indicating high lipophilicity)

These properties suggest that the compound may effectively cross biological membranes, which is crucial for its potential therapeutic efficacy.

Research indicates that compounds similar to (R-(R,R))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide** may interact with various biological targets, including receptors involved in neurotransmission and immune response modulation. For example, studies have shown that certain benzyloxy-substituted compounds can inhibit the PD-1/PD-L1 pathway, a critical mechanism in cancer immunotherapy .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against specific enzyme targets. A study involving related compounds showed that modifications to the benzyloxy group enhanced binding affinity to human CD73, an enzyme implicated in tumor progression and immune evasion . The structure–activity relationship (SAR) analysis revealed that certain substitutions could drastically improve inhibitory potency.

CompoundIC50 (nM)Target
Compound A0.673hCD73
Compound B0.436hCD73

Case Studies

  • Cancer Immunotherapy : In a study assessing the effects of similar compounds on mouse splenocytes, it was found that certain derivatives could rescue immune cell function by blocking PD-L1 interactions at concentrations as low as 100 nM . This suggests potential applications in enhancing anti-tumor immunity.
  • Neurological Applications : The compound's high lipophilicity may allow it to penetrate the blood-brain barrier, making it a candidate for treating neurological disorders such as depression and anxiety. Compounds with similar structures have shown promise in modulating neurotransmitter systems involved in mood regulation .

Pharmacokinetics

Due to its lipophilic nature, the pharmacokinetics of (R-(R,R))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide** would likely involve extensive distribution throughout body tissues, potentially leading to both therapeutic effects and side effects depending on dosage and administration route.

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